pyrrolidin-3-ylmethanesulfonamide

Description

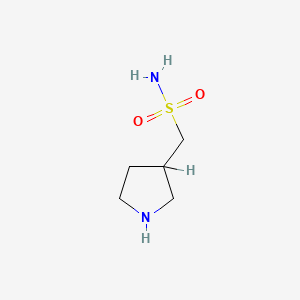

Pyrrolidin-3-ylmethanesulfonamide is a pyrrolidine-based sulfonamide derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a methanesulfonamide group attached at the 3-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents . Its structural flexibility allows for diverse modifications, enabling interactions with biological targets such as HIV-1 reverse transcriptase and kinase enzymes .

The synthesis of this compound typically involves sulfonylation of pyrrolidine precursors. For example, methylsulfonyl chloride or sulfamoyl chloride is reacted with pyrrolidine intermediates under basic conditions (e.g., triethylamine in dichloromethane), followed by purification via column chromatography or recrystallization .

Properties

IUPAC Name |

pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFINOWIINSTUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914924 | |

| Record name | 1-(Pyrrolidin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95596-30-8 | |

| Record name | Pyrrolidin-3-yl-methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095596308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyrrolidin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-yl-methanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of pyrrolidin-3-yl-methanesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: pyrrolidin-3-ylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine compounds.

Scientific Research Applications

pyrrolidin-3-ylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl-methanesulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-3-ylmethanesulfonamide is compared below with three structurally related sulfonamide-containing pyrrolidine derivatives, focusing on their synthesis, biological activity, and physicochemical properties.

Structural and Functional Differences

Key Findings

Bioactivity Modulation: The thienopyrimidine derivative (EP 2402347) exhibits anticancer activity due to kinase inhibition, whereas the dihydrofuropyrimidine analog (8a) shows potent anti-HIV activity (EC50 < 10 nM) . The cyanovinyl group in compound 8a enhances binding to HIV-1 reverse transcriptase by forming π-π interactions, a feature absent in the parent this compound .

Synthetic Complexity: Compound 8a requires a 10-step synthesis with moderate yield (69%), while the parent compound is synthesized in fewer steps, emphasizing its utility as an intermediate . Quinoline-containing derivatives (e.g., I-40) involve complex coupling reactions, limiting scalability compared to simpler sulfonamides .

Physicochemical Properties :

- The melting point of compound 8a (169–171°C) reflects its crystalline stability, critical for formulation. In contrast, patent examples (EP 2402347, EP 2440528) lack detailed solubility or stability data .

Biological Activity

Pyrrolidin-3-ylmethanesulfonamide, also known as N-(pyrrolidin-3-yl)methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 200.69 g/mol. It features a pyrrolidine ring and a methanesulfonamide functional group, which contribute to its unique chemical behavior and biological activity.

This compound acts primarily through its interaction with specific molecular targets, including enzymes involved in cellular signaling pathways. Notably, it has been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. By binding to the active sites of these enzymes, the compound prevents deacetylation of histone proteins, leading to altered gene expression profiles that may have therapeutic implications in cancer and other diseases .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.

- Anticancer Properties : Demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.

- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The compound's mechanism involved HDAC inhibition, leading to reactivation of silenced tumor suppressor genes .

- Neuroprotection Research : In a model of neurodegeneration, this compound was shown to significantly reduce neuronal cell death caused by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide compounds but exhibits distinct biological activities due to its unique functional groups. The following table compares it with similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(methyl)pyrrolidine sulfonamide | Methyl group instead of pyrrolidine | Less steric hindrance; lower enzyme inhibition |

| N-(cyclopropyl)pyrrolidine sulfonamide | Cyclopropyl ring | Different steric properties; variable activity |

| N-(4-methylphenyl)pyrrolidine sulfonamide | Phenyl group substitution | Potentially different activity profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.